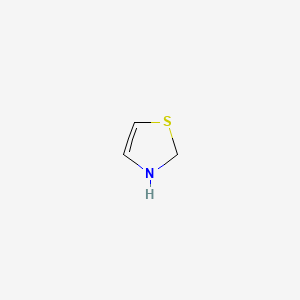

2,3-Dihydrothiazole

Descripción

Propiedades

Número CAS |

6569-17-1 |

|---|---|

Fórmula molecular |

C3H5NS |

Peso molecular |

87.15 g/mol |

Nombre IUPAC |

2,3-dihydro-1,3-thiazole |

InChI |

InChI=1S/C3H5NS/c1-2-5-3-4-1/h1-2,4H,3H2 |

Clave InChI |

OYJGEOAXBALSMM-UHFFFAOYSA-N |

SMILES |

C1NC=CS1 |

SMILES canónico |

C1NC=CS1 |

Otros números CAS |

6569-17-1 |

Sinónimos |

2,3-dihydrothiazole |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have demonstrated the potential of 2,3-dihydrothiazole derivatives as effective anticancer agents. A notable research effort involved the design and synthesis of various pyridine-2,3-dihydrothiazole hybrids aimed at inhibiting cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β).

- Key Findings :

- Compounds such as 1a (pyridine-thiourea precursor) and 8a (pyridine-5-acetyl-thiazolidin-4-one hybrid) showed impressive anti-proliferative activity against human cancer cell lines MCF-7, HepG2, and HEp-2 with IC50 values of 7.5 μg/mL and 5.9 μg/mL respectively .

- Compound 13a demonstrated dual inhibition of CDK2 and GSK3β with IC50 values of 0.396 μg/mL and 0.118 μg/mL respectively, indicating its potential as a dual-target therapeutic agent .

Antifungal Activity

The antifungal properties of this compound derivatives have also been explored extensively. For instance, a study synthesized novel thiazol-2(3H)-imine derivatives that exhibited significant antifungal activity against Candida parapsilosis.

- Key Findings :

Inhibition of Enzymes

The inhibition of various enzymes is another critical application area for this compound derivatives. They have been identified as promising scaffolds for inhibiting carbonic anhydrase and cyclooxygenase-2 (COX-2) enzymes.

- Key Findings :

Drug Design and Molecular Hybridization

The molecular hybridization approach has been effectively utilized to create new drug candidates based on the structure of this compound.

- Key Findings :

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound-based compounds.

Análisis De Reacciones Químicas

Reactions and Transformations

Acylation: 2,3-dihydrothiazoles can be formed from α-amido-β-ketoesters, which are produced through double acylation of a protected glycine .

Condensation: A copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) can yield thiazoles under mild conditions, displaying good tolerance for various functional groups .

Cyclization: Propargyl bromides undergo domino alkylation-cyclization reactions with thioureas and thiopyrimidinones, leading to the synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones . These domino reactions can be performed under microwave irradiation, resulting in high yields in a short amount of time .

Spectroscopic Characterization

Spectroscopic techniques such as IR, NMR, mass spectrometry, and X-ray crystallography are used to characterize the synthesized 2,3-dihydrothiazole derivatives and confirm their structures .

IR Spectroscopy: IR spectra show characteristic peaks for hydrazo-NH stretching, aromatic stretching-CH, and aliphatic-CH, as well as peaks for C=N and C=C bonds .

NMR Spectroscopy: [1H and 13C NMR] spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, aiding in the unambiguous determination of the regioisomeric structure .

Biological Activity and In-Vitro Studies

Several studies have explored the biological activities of this compound derivatives, focusing on their potential as anticancer agents .

Anti-proliferative Activity: this compound derivatives exhibit anti-proliferative activity against various cancer cell lines, including hepatocellular (HepG2), breast (MCF-7), and laryngeal carcinoma (HEp-2) cell lines . Some derivatives show high selectivity towards cancer cell lines with a good safety profile against normal cells .

Cell Cycle Analysis and Apoptosis: Certain this compound derivatives induce cell cycle arrest and apoptosis in cancer cells. For example, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) derivative induced G1 cell cycle arrest and increased the number of apoptotic cells in HepG2 cells .

Reaction Optimization

The synthesis of this compound derivatives can be optimized by testing different reaction pathways and conditions . Factors such as the choice of solvent, catalyst, and irradiation source can influence the reaction yield and regioselectivity .

DNA and BSA Targeting Agents

This compound derivatives have been investigated as DNA and BSA targeting agents using in silico studies, including molecular reactivity analysis, Lipinski rule assessment, and molecular docking . Spectroscopic techniques such as UV-visible, circular dichroism (CD), steady-state fluorescence, and competitive displacement assays are employed to evaluate their interactions with DNA and BSA .

Comparación Con Compuestos Similares

Table 1: CDK2/GSK3β Inhibitory Activity

| Compound | Structure | IC₅₀ (mg mL⁻¹) | Selectivity (Cancer vs. Normal) | Reference |

|---|---|---|---|---|

| 13a | This compound | 5.9 (HEp-2) | High | |

| 8a | Thiazolidin-4-one | 7.5 (HEp-2) | Moderate |

Thiazolidine Derivatives

Their rigidity limits conformational adaptability, reducing binding affinity in some cases:

- Antimicrobial Activity : this compound derivatives (e.g., 7b and 7d in ) exhibited stronger activity against E. coli and C. albicans (zone of inhibition: 18–22 mm) compared to thiazolidines, which showed weaker interactions due to steric hindrance .

Imidazole and Quinoline Hybrids

Hybrid structures integrating this compound with imidazole or quinoline moieties demonstrate enhanced pharmacological profiles:

- VEGFR-2 Inhibition : Compound 4h (), a this compound-imidazole hybrid, showed potent VEGFR-2 inhibition (binding energy: −9.8 kcal mol⁻¹) due to synergistic π-π stacking and hydrogen bonding .

- Antifungal Activity: Quinoline-2,3-dihydrothiazole hybrids (e.g., 5c in ) outperformed standalone thiazoles in peptide deformylase (PDF) inhibition, with docking scores of −10.2 kcal mol⁻¹ .

Table 2: Hybrid Compound Efficacy

| Compound | Target | Binding Affinity (kcal mol⁻¹) | Reference |

|---|---|---|---|

| 4h | VEGFR-2 | −9.8 | |

| 5c | −10.2 |

Key Research Findings

- Structural Flexibility : The partially unsaturated ring of this compound allows better target engagement than rigid analogs like thiazolidines .

- Safety Profile: this compound derivatives exhibit lower toxicity (e.g., <45% normal cell inhibition) compared to tetrahydrobenzothiazoles, which have undefined long-term risks .

- Diverse Applications : These compounds inhibit kinases (CDK2/GSK3β), enzymes (COX-2/5-LOX), and microbial targets, highlighting their versatility .

Q & A

Basic: What are the most reliable synthetic routes for 2,3-dihydrothiazole derivatives, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 2,3-dihydrothiazoles typically involves cyclocondensation reactions between thioamides and α-haloketones or α,β-unsaturated carbonyl compounds. For example, hydrazono-thiazole derivatives can be synthesized via refluxing hydrazides with DMSO, followed by crystallization in water-ethanol mixtures (yields ~65%, m.p. 141–143°C) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Catalyst screening : Acidic or basic catalysts (e.g., TsOH) improve cyclization efficiency.

- Temperature control : Prolonged reflux (18–24 hours) ensures complete ring closure .

Key characterization data (IR, NMR, HRMS) should confirm the dihydrothiazole core and substituent regiochemistry .

Basic: How do spectroscopic techniques (NMR, IR, MS) differentiate 2,3-dihydrothiazoles from fully aromatic thiazoles?

Methodological Answer:

- ¹H NMR : The non-aromatic protons at C2 and C3 of the dihydrothiazole ring appear as distinct doublets (δ 3.5–5.0 ppm) due to vicinal coupling (J = 6–8 Hz). For example, in compound 7b , the thiazoline proton resonates at δ 6.30 ppm .

- ¹³C NMR : The sp³ carbons (C2 and C3) show signals at δ 30–50 ppm, contrasting with aromatic thiazole carbons (δ 120–150 ppm) .

- IR : Absence of C=N stretching (~1650 cm⁻¹) in dihydrothiazoles vs. its presence in aromatic analogs .

- Mass spectrometry : Fragmentation patterns (e.g., loss of NH₂ or substituent groups) help confirm the reduced ring structure .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) often arise from:

- Structural variability : Minor substituent changes (e.g., 4-bromophenyl vs. 4-nitrophenyl groups) alter binding affinity. For instance, 7d (4-nitrophenyl) showed 79% yield but lower bioactivity than 7b (4-bromophenyl, 85% yield) .

- Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial testing) and use positive controls (e.g., ciprofloxacin).

- Computational validation : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like aldose reductase, explaining activity differences .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of 2,3-dihydrothiazoles?

Methodological Answer:

SAR studies require systematic variation of substituents and correlation with bioactivity:

- Core modifications : Introduce electron-withdrawing groups (e.g., NO₂) at C4 to enhance antioxidant activity .

- Hybridization : Combine dihydrothiazoles with triazole or benzodioxole moieties (e.g., 9c ) to improve pharmacokinetic properties .

- Steric effects : Bulky substituents (e.g., adamantyl in 6f ) may reduce enzymatic metabolism, prolonging activity .

Tabulate data on IC₅₀, logP, and hydrogen-bonding capacity to identify pharmacophores .

Advanced: How can computational methods (e.g., DFT, MD simulations) enhance the design of this compound-based inhibitors?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient dihydrothiazoles show higher electrophilicity, favoring nucleophilic attack in catalytic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with α-glucosidase) to assess binding stability and residence time.

- ADMET profiling : Use tools like SwissADME to optimize bioavailability and reduce toxicity risks .

Basic: What are the critical pitfalls in characterizing this compound derivatives, and how can they be avoided?

Methodological Answer:

Common issues include:

- Tautomerism : Dihydrothiazoles may tautomerize to thiazoles under acidic conditions. Monitor via time-dependent NMR .

- Impurity masking : Residual DMSO in crystallization steps can obscure NMR signals. Use deuterated solvents and repeat recrystallization .

- Elemental analysis discrepancies : Ensure combustion analysis aligns with HRMS data (e.g., 7a showed 85% yield but required HRMS to confirm purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.